2-Hydroxy L-Tryptophan Hydrochloride
Description
Historical Perspectives in Amino Acid and Indole (B1671886) Chemistry Research
The scientific journey leading to the investigation of compounds like 2-Hydroxy L-Tryptophan Hydrochloride is rooted in the rich history of indole chemistry. The story began in the mid-19th century with the isolation of indole itself. nih.gov A pivotal moment came with the discovery of tryptophan by Frederick Hopkins in the early 20th century, who identified it as an essential amino acid that humans cannot synthesize. oxfordvitality.co.uk This discovery spurred extensive research into its metabolism and derivatives.
Early work on tryptophan derivatives often focused on those with prominent biological roles, such as serotonin (B10506), which is derived from 5-hydroxytryptophan (B29612). oxfordvitality.co.uk However, the chemical reactivity of the indole ring itself, particularly its susceptibility to oxidation, was also a subject of investigation. The synthesis of DL-β-3-oxindolylalanine (a racemic form of 2-hydroxytryptophan) was reported in the biochemical literature as early as 1951. nih.gov A significant advancement in the specific synthesis of the L-enantiomer, L-2-hydroxytryptophan, was detailed in a 1974 publication by Ohno, Spande, and Witkop, providing a practical method for its preparation for research purposes. acs.org This laid the groundwork for its use in more specialized chemical and biochemical studies.
Contemporary Significance in Specialized Biochemical and Organic Chemistry Fields
In modern research, this compound is primarily of interest in the fields of peptide and protein chemistry. The selective modification of amino acid residues within a peptide is a powerful tool for studying protein structure and function. Tryptophan, with its unique indole side chain, is a key target for such modifications.
A notable application is the selective oxidation of tryptophan residues in peptides to form 2-oxindolylalanine residues. A method utilizing dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid (HCl) has been shown to achieve this conversion in high yield. nih.gov This process allows for the creation of modified peptides where the electronic and steric properties of a specific tryptophan have been altered. Such modified peptides are valuable for:
Structure-activity relationship studies: By comparing the biological activity of the modified peptide to the original, researchers can deduce the importance of the specific tryptophan residue for its function.
Probing protein folding and stability: The introduction of a 2-hydroxy group can influence the local conformation and interactions of the peptide chain.
Development of novel peptide-based therapeutics: Modifying peptides can lead to enhanced stability, altered receptor binding, or other desirable properties.
The oxidation of tryptophan to 2-oxindolylalanine is also recognized as a potential side reaction during peptide synthesis and is a known degradation pathway for proteins in vivo, often linked to oxidative stress. iris-biotech.de Therefore, the study of 2-Hydroxy L-Tryptophan provides insights into the mechanisms of protein damage.
Scope and Research Trajectories of this compound Investigations
The research trajectory for this compound appears to be focused on its application as a specialized building block and a marker of oxidative processes. Future research directions are likely to include:
Incorporation into complex peptides: The development of more efficient and site-specific methods for introducing 2-hydroxytryptophan into larger and more complex peptides and proteins will continue to be an area of interest. This will enable more sophisticated studies of protein function.
Biocatalytic synthesis: While chemical synthesis methods exist, there is growing interest in the discovery and engineering of enzymes that can produce modified amino acids. Recent research has identified bacterial enzymes capable of hydroxylating the tryptophan indole ring at various positions, suggesting that a biosynthetic route to 2-hydroxytryptophan may be discoverable or engineerable. nih.gov
Materials science applications: The unique properties of modified peptides containing 2-hydroxytryptophan could be explored for the development of novel biomaterials.
Analytical standard development: As an oxidation product of tryptophan, pure this compound serves as a crucial analytical standard for researchers studying oxidative stress and protein degradation in various biological systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,8,13-14H,5,12H2,(H,15,16);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKLEPLJCJLJMN-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxy L Tryptophan Hydrochloride
Chemo-Enzymatic Synthesis Approaches
The intersection of chemistry and enzymology offers powerful tools for the synthesis of complex molecules. However, the targeted production of 2-hydroxy L-tryptophan via these methods is not straightforward, as the primary enzymatic pathways for tryptophan hydroxylation are directed at other positions on the indole (B1671886) ring.
Biocatalytic Routes Utilizing Tryptophan Hydroxylases and Related Enzymes
The biocatalytic hydroxylation of L-tryptophan is predominantly associated with the synthesis of 5-hydroxytryptophan (B29612) (5-HTP), the precursor to the neurotransmitter serotonin (B10506). This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH), which exists in two main isoforms in humans, TPH1 and TPH2. nih.govwikipedia.org This enzyme specifically adds a hydroxyl group to the 5-position of the indole ring and is the rate-limiting step in serotonin synthesis. nih.govwikipedia.org The scientific literature extensively covers the function and regulation of TPH but does not describe a "Tryptophan 2-Hydroxylase" that performs the analogous reaction at the 2-position.
An enzyme that does act on the 2-position of the tryptophan side chain is Tryptophan 2-Monooxygenase (TMO), a flavoprotein found in plant-pathogenic bacteria such as Pseudomonas savastanoi. nih.govnih.gov However, TMO does not catalyze a simple hydroxylation. Instead, it facilitates the oxidative decarboxylation of L-tryptophan to produce indole-3-acetamide (B105759) (IAM). nih.govnih.govacs.org This reaction is the first step in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). rsc.org While TMO demonstrates C2-position activity, its catalytic function does not yield the desired 2-hydroxytryptophan product.
Table 1: Characteristics of Tryptophan 2-Monooxygenase (TMO) from Pseudomonas savastanoi
| Property | Description | Reference(s) |
|---|---|---|
| Enzyme Class | Oxidoreductase, Flavoprotein | nih.gov |
| Reaction | L-tryptophan + O₂ → Indole-3-acetamide + CO₂ + H₂O | nih.govwikipedia.org |
| Cofactor | Flavin-Adenine Dinucleotide (FAD) | nih.gov |
| Biological Role | Initial step in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). | nih.govrsc.org |
| Substrate Specificity | Prefers L-tryptophan as a substrate over other amino acids like phenylalanine. | nih.gov |
Enzyme Engineering for Enhanced Production of Hydroxylated Tryptophan Derivatives
Enzyme engineering is a powerful strategy to improve the catalytic efficiency, stability, and substrate specificity of biocatalysts. Significant research has been dedicated to engineering Tryptophan Hydroxylase (TPH) to enhance the production of 5-HTP. nih.gov Similarly, Tryptophan 2-Monooxygenase (TMO) has been the subject of engineering efforts to improve its properties, such as thermostability, for more efficient production of indole-3-acetamide. rsc.org
For instance, a study on TMO from Pseudomonas savastanoi used a semi-rational engineering approach to create variants with significantly increased thermostability. The half-life (t₁/₂) of the wild-type enzyme at 50 °C was dramatically increased in the engineered variants. rsc.org
Table 2: Enhanced Thermostability of Engineered TMO Variants
| Variant | Half-life (t₁/₂) at 50 °C (min) | Fold Increase vs. Wild-Type |
|---|---|---|
| TMO-WT | 1.8 | - |
| TMO-PWS | 153.0 | 85.0x |
| TMO-PWSNR | 166.3 | 92.4x |
Data sourced from a 2024 study on TMO engineering. rsc.org
Despite these advances in related enzymes, there is a lack of published research on the engineering of an enzyme to specifically produce 2-hydroxy L-tryptophan. This is primarily because a native enzyme with this specific catalytic activity has not been identified to serve as a starting point for directed evolution or rational design.
Classical Chemical Synthesis Routes for 2-Hydroxy L-Tryptophan and its Derivatives
Classical organic synthesis provides alternative, albeit often complex, pathways to 2-hydroxy L-tryptophan. These methods focus on achieving the correct regiochemistry and stereochemistry through multi-step processes.
Strategies for Indole Ring Hydroxylation at the 2-Position
Direct and selective hydroxylation of the tryptophan indole ring at the C2-position is a significant chemical challenge. General chemical hydroxylation methods, such as those using Fenton or Udenfriend reaction systems, are not suitable for the specific synthesis of 2-hydroxytryptophan. These methods rely on the generation of hydroxyl radicals, which attack the indole nucleus at multiple positions. nih.gov This lack of regioselectivity results in a mixture of products, including 4-, 5-, 6-, and 7-hydroxytryptophan isomers, as well as byproducts like oxindole-3-alanine, making the isolation of the desired C2-isomer impractical. nih.gov
More advanced synthetic strategies often rely on C-H activation, where a specific carbon-hydrogen bond is targeted for functionalization. Palladium-catalyzed C-H activation methods have been developed to introduce aryl groups at the C2-position of tryptophan, demonstrating that this position can be targeted under specific catalytic conditions. acs.org However, the direct introduction of a hydroxyl group via this method remains a less explored route.
Stereoselective Synthesis of L-2-Hydroxytryptophan Precursors
General strategies for the stereoselective synthesis of amino acid derivatives often involve the use of chiral auxiliaries or asymmetric catalysis. For tryptophan derivatives, synthetic routes might involve constructing the molecule from chiral precursors or introducing the side chain onto an indole core in a stereocontrolled manner. However, specific, high-yield methods for producing precursors tailored for L-2-hydroxytryptophan synthesis are not well-documented in recent literature.
Conversion of 2-Thio-Aryl-Tryptophan to 2-Hydroxy-Tryptophan Derivatives via Acidic Hydrolysis
One of the most defined chemical routes to 2-hydroxy-tryptophan involves a two-step transformation starting from tryptophan itself. This method utilizes the conversion of a thioether derivative as a key intermediate.
The process involves:
Thioether Formation: The tryptophan indole nucleus is first modified by reacting it with a sulfenyl halide. This reaction selectively introduces a thioether functional group at the 2-position of the indole ring, forming a 2-thio-aryl-tryptophan derivative.
Acidic Hydrolysis: The resulting 2-thio-aryl-tryptophan is then subjected to acidic hydrolysis. This step cleaves the carbon-sulfur bond and replaces the thioether with a hydroxyl group, yielding the final 2-hydroxy-tryptophan product.
A critical finding in this process is that the conversion via acidic hydrolysis occurs smoothly only when the α-amino group of the tryptophan residue is free. If the amino group is part of a peptide bond, the hydrolysis of the thioether to the hydroxyl group only occurs under harsh conditions that also cleave the peptide bonds.
Table 3: Summary of Synthesis via 2-Thio-Aryl-Tryptophan Intermediate
| Step | Reagents/Conditions | Intermediate/Product | Key Finding |
|---|---|---|---|
| 1. Thioetherification | Sulfenyl Halides | 2-Thio-Aryl-Tryptophan | Selective modification at the C2-position of the indole nucleus. |
| 2. Hydrolysis | Acidic Conditions (e.g., H₂SO₄) | 2-Hydroxy-Tryptophan | The reaction requires a free α-amino group on the tryptophan for efficient conversion. |
Derivatization and Analog Synthesis of 2-Hydroxy L-Tryptophan for Research Purposes
The derivatization of 2-Hydroxy L-Tryptophan focuses on its three primary reactive sites: the carboxylic acid, the α-amino group, and the indole ring. Synthetic strategies often involve protection and activation of these groups to achieve selective transformations, leading to a wide array of analogs for specialized research applications.
Esterification and amidation are fundamental reactions for modifying the carboxyl group of tryptophan and its derivatives. These transformations are key for creating precursors for further synthesis or for altering the physicochemical properties of the parent molecule.
Esterification of the carboxyl group is a common strategy to protect it or to enhance solubility in organic solvents. For instance, N-acetyl-L-tryptophan can be converted to its methyl or ethyl ester, which can then serve as a precursor in the synthesis of 2-hydroxy-L-tryptophan derivatives. acs.org A high-yield procedure involves the oxidation of N-acetyl-L-tryptophan methyl or ethyl ester with reagents like tert-butyl hypochlorite (B82951) in a triethylamine-buffered solution. acs.org These ester derivatives are valuable intermediates for more complex molecular constructions.
Amidation reactions can occur at the carboxyl group or the α-amino group (N-acylation). The formation of an amide bond at the carboxyl terminus is often achieved by activating the carboxylic acid, for example, by converting it into an active ester. Reagents utilizing N-hydroxysulfosuccinimide are known to form reactive esters that readily couple with primary amines to form stable amide bonds. nih.gov N-acylation of the α-amino group is also a critical derivatization. A standard method for this is the Schotten-Baumann reaction, where an acyl halide or anhydride (B1165640) is used. For example, L-tryptophan can be reacted with benzyl (B1604629) chloroformate in an aqueous sodium hydroxide (B78521) solution to yield N-Cbz-L-tryptophan, a common N-protected derivative. chemicalbook.com
Table 1: Examples of Esterification and Amidation Reactions of Tryptophan Derivatives This table is interactive. You can sort and filter the data.
| Starting Material | Reaction Type | Reagents / Conditions | Product | Reference |
|---|---|---|---|---|
| N-acetyl-L-tryptophan | Esterification | tert-Butyl hypochlorite, Triethylamine, Methylene chloride | N-acetyl-L-tryptophan methyl or ethyl ester | acs.org |
| L-tryptophan | N-Acylation (Amidation) | Benzyl chloroformate, 1 M NaOH(aq) | N-Cbz-L-Tryptophan | chemicalbook.com |
| Nα-Cbz-histidine | Acylation | N-hydroxysulfosuccinimide esters | Acylimidazole adduct | nih.gov |
N-Substitution Reactions of Tryptophan Esters
N-substitution reactions on tryptophan esters and related derivatives can occur at two primary locations: the α-amino group or the indole nitrogen (N-1 position). These reactions are pivotal for synthesizing a diverse range of analogs.
N-substitution of the α-amino group is frequently used for peptide synthesis and the creation of derivatives with modified biological activity. The protection of the amino group with moieties like Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc) is a classic example of N-substitution. chemicalbook.com
More distinctively, research has uncovered a novel nucleophilic substitution reaction at the N-1 position of the indole nucleus in 1-hydroxytryptophan and 1-hydroxytryptamine derivatives. clockss.org When these derivatives are treated with indole in 85% formic acid, a rapid substitution occurs on the indole nitrogen. clockss.org This reaction proceeds via a proposed SN2 mechanism, where the indole acts as a nucleophile, attacking the N-1 position. clockss.org For example, a 1-hydroxytryptophan derivative reacted with indole under these conditions produced the corresponding 1-(indol-3-yl)indole product in a 61% yield. clockss.org This method provides a direct pathway to complex N-1 substituted tryptophan analogs, which are otherwise challenging to synthesize. The reaction is also applicable to derivatives with substantial substituents on the side-chain amino group, demonstrating its versatility. clockss.org
Table 2: Examples of N-1 Substitution Reactions of 1-Hydroxytryptophan Derivatives This table is interactive. You can sort and filter the data.
| Starting Material | Reagents / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-dimethy-1-hydroxyindole-3-acetamide (1a) | Indole, 85% HCOOH, rt, 2h | N,N-dimethyl-1-(indol-3-yl)indole-3-acetamide (2a) | 84 | clockss.org |
| Nb-trifluoroacetyl-1-hydroxytryptamine (1b) | Indole, 85% HCOOH | Nb-trifluoroacetyl-1-(indol-3-yl)tryptamine (2b) | 55 | clockss.org |
| Nb-methoxycarbonyl-1-hydroxytryptamine (1c) | Indole, 85% HCOOH | Nb-methoxycarbonyl-1-(indol-3-yl)tryptamine (2c) | 47 | clockss.org |
| 1-hydroxytryptophan derivative (1d) | Indole, 85% HCOOH | 1-(indol-3-yl)tryptophan derivative (2d) | 61 | clockss.org |
Enzymatic and Metabolic Studies Involving Hydroxylated Tryptophan Derivatives
Enzymatic Systems Catalyzing Hydroxylation of Tryptophan
The enzymatic modification of L-tryptophan is a key process in the biosynthesis of neurotransmitters, hormones, and other secondary metabolites. Several enzyme families are known to catalyze the hydroxylation of tryptophan, each with distinct mechanisms and substrate specificities.
Tryptophan Hydroxylase (TPH) Activity and Specificity
Tryptophan hydroxylase (TPH) is a non-heme, iron-dependent monooxygenase that plays a pivotal role in the biosynthesis of the neurotransmitter serotonin (B10506). nih.govwikipedia.orgnih.gov This enzyme catalyzes the rate-limiting step in this pathway: the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgnih.govyoutube.com The reaction requires molecular oxygen and a tetrahydropterin (B86495) cofactor, typically tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgyoutube.com
There are two main isoforms of TPH in vertebrates: TPH1 and TPH2. wikipedia.orgnih.gov TPH1 is primarily found in peripheral tissues like the gut and pineal gland, while TPH2 is the predominant isoform in the central nervous system. wikipedia.orgnih.gov Both isoforms are highly specific for the C5 position of the indole (B1671886) ring of tryptophan. wikipedia.org The mechanism involves an electrophilic aromatic substitution, where a reactive Fe(IV)O intermediate is formed, which then hydroxylates the electron-rich indole ring. nih.gov
While TPH can hydroxylate other aromatic amino acids, such as phenylalanine, its primary and most efficient substrate is L-tryptophan, with a strong preference for C5 hydroxylation. nih.gov Current scientific literature does not provide evidence that TPH or its isoforms catalyze the hydroxylation of L-tryptophan at the C2 position to form 2-hydroxy-L-tryptophan. The enzyme's active site architecture is tailored for the specific orientation of the tryptophan substrate to facilitate the highly regioselective attack at the C5 position. nih.gov
Role of Cytochrome P450-Dependent Hydroxylases in Tryptophan Modification
Cytochrome P450 (CYP) enzymes are a large and diverse superfamily of heme-thiolate monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. pnas.orgnih.gov In the context of tryptophan metabolism, CYP enzymes are known to catalyze various oxidative reactions, including hydroxylation. pnas.orgacs.org
The catalytic cycle of CYP enzymes involves the activation of molecular oxygen at a heme iron center, leading to the formation of a highly reactive ferryl-oxo (Fe(IV)=O) species, which is capable of inserting an oxygen atom into a C-H bond. nih.govyoutube.com While CYP enzymes are known for their broad substrate specificity and their ability to hydroxylate various positions on aromatic rings, their specific role in the direct hydroxylation of L-tryptophan to 2-hydroxy-L-tryptophan is not well-documented in the available literature. pnas.orgresearchgate.net
In some organisms, CYP enzymes are involved in the metabolism of tryptophan derivatives. For instance, in plants, CYP79B2 and CYP79B3 catalyze the N-hydroxylation of tryptophan to indole-3-acetaldoxime, a precursor to the plant hormone indole-3-acetic acid (IAA). nih.govresearchgate.net However, direct hydroxylation of the indole ring at the C2 position by a CYP-dependent mechanism to produce 2-hydroxy-L-tryptophan has not been established as a significant metabolic pathway.
Tryptophan 2-Monooxygenase (TMO) and Indole-3-acetamide (B105759) (IAM) Pathway
Tryptophan 2-monooxygenase (TMO) is a flavoprotein enzyme that catalyzes the oxidative decarboxylation of L-tryptophan to produce indole-3-acetamide (IAM) and carbon dioxide. wikipedia.orgnih.govrsc.org This reaction is the first step in the IAM pathway for the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in some phytopathogenic bacteria, such as Pseudomonas savastanoi. wikipedia.orgrsc.org
The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen. rsc.org The reaction mechanism involves the oxidation of L-tryptophan to an imino acid intermediate, which is then oxidatively decarboxylated to form IAM. rsc.org While the enzyme's name includes "2-monooxygenase," it refers to the position of the initial oxidative attack on the tryptophan molecule, leading to the cleavage of the carboxyl group, rather than hydroxylation at the C2 position of the indole ring. wikipedia.orgrcsb.org Therefore, TMO is not known to produce 2-hydroxy-L-tryptophan. The primary product of the TMO-catalyzed reaction is indole-3-acetamide. wikipedia.orgnih.gov
Investigation of Non-Human Tryptophan Catabolic Pathways Involving 2-Hydroxy L-Tryptophan
In microorganisms and plants, tryptophan serves as a precursor for a vast array of specialized metabolites with diverse biological activities. These pathways often involve unique enzymatic transformations of the indole ring.
Intermediate Roles in Specialized Metabolite Biosynthesis in Microorganisms and Plants
Tryptophan is a crucial building block for numerous secondary metabolites in microorganisms and plants. wur.nlnih.gov These biosynthetic pathways are highly diverse and can involve various modifications of the tryptophan molecule, including hydroxylation, methylation, and prenylation.
While various hydroxylated tryptophan derivatives are known intermediates in these pathways, the specific role of 2-hydroxy-L-tryptophan as an intermediate is not prominently featured in the existing scientific literature. Microbial tryptophan metabolism is known to produce a range of indole derivatives, such as indole-3-acetic acid, tryptamine, and indole-3-aldehyde, through pathways distinct from those in mammals. nih.govresearchgate.net Similarly, plants utilize tryptophan to synthesize hormones like auxin (indole-3-acetic acid) and defense compounds. nih.govresearchgate.net
The biosynthesis of many complex indole alkaloids in plants and fungi often involves initial oxidative steps. However, these are typically catalyzed by specific dioxygenases or other oxidoreductases that lead to a variety of hydroxylated and rearranged products, without significant evidence pointing to 2-hydroxy-L-tryptophan as a common intermediate.
Enzymatic Ring Opening and Subsequent Transformations of Hydroxylated Indole Derivatives
The degradation of the indole ring is a key step in the catabolism of tryptophan and its derivatives in various organisms. This process often involves initial hydroxylation followed by enzymatic ring cleavage. A well-studied example is the kynurenine (B1673888) pathway, where tryptophan is converted to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), initiating the cleavage of the pyrrole (B145914) ring. nih.govnih.gov
In some bacterial degradation pathways, indole can be hydroxylated at the C2 and C3 positions to form 2,3-dihydroxyindole, which is then susceptible to ring opening by a dioxygenase. nih.gov While this demonstrates that hydroxylation at the C2 position can be a prerequisite for ring cleavage, the direct involvement of 2-hydroxy-L-tryptophan in such a pathway is not clearly established. The degradation of tryptophan itself in many bacteria proceeds through intermediates other than 2-hydroxy-L-tryptophan. nih.govyoutube.com The high stability of the aromatic indole ring necessitates powerful enzymatic systems, typically involving dioxygenases, to catalyze its cleavage. nih.gov
Structural and Mechanistic Enzymology of 2-Hydroxy L-Tryptophan Interacting Enzymes
The enzymatic interactions involving hydroxylated tryptophan derivatives are a subject of significant biochemical research. While a multitude of studies focus on the metabolism of L-tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase (TPH) nih.govnih.govwikipedia.org, the enzymatic landscape for 2-hydroxy L-tryptophan is distinct. The primary enzyme known to interact with the C2-position of the tryptophan indole ring is Tryptophan 2-monooxygenase. This enzyme is a flavoprotein that catalyzes the oxidative decarboxylation of L-tryptophan to produce indole-3-acetamide, carbon dioxide, and water nih.govwikipedia.org. Mechanistic studies of this enzyme provide insights into the binding and catalytic processes relevant to the 2-position of the tryptophan molecule.
Active Site Analysis and Substrate Binding Studies
The active site of enzymes that bind L-tryptophan and its derivatives is characterized by specific residues that facilitate substrate recognition, binding, and catalysis. In the case of enzymes acting at the 2-position of the indole ring, such as Tryptophan 2-monooxygenase, the architecture of the active site is tailored for the oxidative attack at this specific carbon.
While detailed crystal structures of Tryptophan 2-monooxygenase with 2-hydroxy L-tryptophan are not extensively published, analysis of related structures and substrate-binding studies on similar enzymes provide a framework for understanding these interactions. For instance, studies on human Tryptophan Hydroxylase 2 (TPH2), which hydroxylates tryptophan at the C5 position, have identified key residues involved in binding the tryptophan substrate through electrostatic and van der Waals interactions nih.gov. Superimposition of human TPH2 with chicken TPH1 reveals a conserved substrate-binding environment where specific amino acid residues anchor the tryptophan molecule within the catalytic pocket nih.gov.
In the broader family of pterin-dependent aromatic amino acid hydroxylases, which includes TPH, the active site contains a catalytic iron atom (Fe²⁺) coordinated by specific residues nih.govnih.gov. The binding of the amino acid substrate and a tetrahydropterin cofactor is a prerequisite for the reaction with molecular oxygen to proceed, leading to the formation of a highly reactive Fe(IV)O intermediate that hydroxylates the substrate nih.gov. The substrate specificity, determining whether the enzyme acts on tryptophan, phenylalanine, or tyrosine, is dictated by subtle differences in the active site residues nih.gov. For example, Phe313 in human tryptophan hydroxylase plays a crucial role in conferring substrate specificity nih.gov.
For Tryptophan 2-monooxygenase, substrate binding studies indicate that in the absence of oxygen, L-tryptophan is converted to an indolepyruvate imine intermediate nih.gov. This suggests a mechanism where the enzyme's active site facilitates the initial oxidative attack at the C2-position of the indole ring. The binding of the substrate is a critical step that precedes the chemical transformation. The interaction of the substrate with the enzyme's flavin cofactor is central to the catalytic cycle.
| Enzyme | Key Active Site Features | Substrate Interaction Type | Reference |
|---|---|---|---|
| Tryptophan 2-monooxygenase | Flavin cofactor, residues for substrate positioning | Oxidative attack at C2-position, formation of imine intermediate | nih.gov |
| Tryptophan Hydroxylase 2 (TPH2) | Catalytic Fe(II) ion, pterin (B48896) cofactor binding site, residues like Phe313 for specificity | Electrostatic and van der Waals interactions, hydroxylation at C5-position | nih.govnih.gov |
Kinetic Characterization of Enzymatic Reactions
The kinetic properties of enzymes provide quantitative measures of their catalytic efficiency and can elucidate the reaction mechanism. For Tryptophan 2-monooxygenase, detailed kinetic studies have been performed to understand its mechanism of action with L-tryptophan.
The reaction follows a sequential mechanism when both L-tryptophan and oxygen concentrations are varied nih.gov. In the absence of oxygen, the reduction of the enzyme's flavin cofactor by L-tryptophan occurs in a biphasic manner. The rapid phase is dependent on the tryptophan concentration, exhibiting a limiting rate of 139 s⁻¹ and an apparent dissociation constant (Kd) of 0.11 mM nih.gov. This is followed by a much slower, concentration-independent phase nih.gov.
A primary deuterium (B1214612) kinetic isotope effect of 2.4 was observed on the limiting rate of reduction when using deuterium-labeled tryptophan, indicating that the C-H bond cleavage at the C2-position is a rate-determining step in the reductive half-reaction nih.gov. The rate of formation of the final product, indole-3-acetamide, is consistent with the rate of reaction of the reduced enzyme-intermediate complex with oxygen, which has a rate constant of 196 mM⁻¹ s⁻¹ nih.gov. These kinetic data are crucial for understanding the step-by-step process of the enzymatic reaction.
| Kinetic Parameter | Value | Condition | Reference |
|---|---|---|---|
| Mechanism Type | Sequential | Varied [L-Tryptophan] and [O₂] | nih.gov |
| Limiting rate of reduction (k_lim) | 139 s⁻¹ | Anaerobic, with L-Tryptophan | nih.gov |
| Apparent Dissociation Constant (Kd) for Tryptophan | 0.11 mM | Anaerobic reduction | nih.gov |
| Primary Deuterium Kinetic Isotope Effect (DV) | 2.4 | On limiting rate of reduction | nih.gov |
| Rate constant for reaction with O₂ | 196 mM⁻¹ s⁻¹ | Reaction of reduced enzyme-imine complex | nih.gov |
The pH dependence of the reaction has also been investigated, providing further insights into the roles of specific amino acid residues in catalysis nih.gov. Such kinetic characterizations are fundamental to building a complete picture of the enzyme's catalytic cycle and its interaction with substrates related to 2-hydroxy L-tryptophan.
Advanced Analytical Methods for the Characterization and Quantification of 2 Hydroxy L Tryptophan Hydrochloride in Research Matrices
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of tryptophan metabolites, offering high-resolution separation of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Hydroxylated Tryptophan Analytes
Method Development Insights from Related Compounds:
A typical HPLC method for hydroxylated tryptophan analytes involves reversed-phase chromatography. For instance, the separation of 5-HTP has been achieved using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or 10mM ammonium (B1175870) acetate) and an organic modifier like acetonitrile. eur.nlnih.govasianpubs.org Detection is commonly performed using UV absorbance at wavelengths around 225 nm or 275 nm. nih.govasianpubs.org For enhanced sensitivity and selectivity, fluorescence detection can be employed, with excitation and emission wavelengths set appropriately for the tryptophan-derived fluorophore. nih.gov The separation of isomers, such as 2-hydroxy and 5-hydroxy L-tryptophan, would likely require careful optimization of the mobile phase composition and gradient to achieve baseline resolution. walshmedicalmedia.commtc-usa.com
Validation Parameters:
A robust HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. For example, a method for 5-HTP showed linearity in the concentration range of 0.5 to 5 µg. eur.nl
Accuracy and Precision: Accuracy, expressed as the percentage recovery, and precision, measured as the relative standard deviation (RSD), are critical. For a 5-HTP method, accuracy was verified with recovery studies, and precision was found to be within acceptable limits. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For tryptophan metabolites, LODs in the picomolar to nanomolar range have been reported. nih.govnih.gov
Selectivity: The method must be able to distinguish the analyte of interest from other components in the sample matrix. This is particularly important when analyzing isomers.
Below is a hypothetical data table illustrating typical parameters for an HPLC method for a hydroxylated tryptophan analyte, based on published data for 5-HTP.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | ~6 min (hypothetical for 2-Hydroxy L-Tryptophan) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like 2-Hydroxy L-Tryptophan Hydrochloride are non-volatile and require chemical derivatization prior to analysis. lookchem.com
Derivatization Strategies:
The primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Common derivatization techniques for amino acids include:
Silylation: This is a widely used method where active hydrogens on hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. lookchem.comnih.gov The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization and avoid the formation of multiple derivatives. lookchem.com
Alkylation: This involves the formation of esters (e.g., methyl or ethyl esters) to increase volatility.
GC-MS Analysis:
Following derivatization, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the derivatized analyte will show characteristic fragment ions that can be used for identification. For example, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). lookchem.com
A study on the analysis of indole-containing acids, which are tryptophan metabolites, utilized microextraction by packed sorbent (MEPS) followed by silylation and GC-MS analysis. researchgate.net This approach demonstrated good linearity, precision, and accuracy, with LOD and LOQ values in the micromolar range. researchgate.net
A hypothetical data table for a GC-MS method for a derivatized hydroxylated tryptophan is presented below.
| Parameter | Value |
| Derivatization Reagent | MTBSTFA |
| Reaction Conditions | 100 °C for 4 hours |
| GC Column | SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Key Fragment Ions (hypothetical for TBDMS-2-OH-Trp) | M-15, M-57, M-159 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Comprehensive Profiling of Tryptophan Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) have become indispensable tools for the comprehensive profiling of tryptophan metabolites in complex biological matrices. mdpi.comnih.gov These techniques offer superior sensitivity, selectivity, and the ability to analyze multiple analytes in a single run. mdpi.com
LC-MS/MS Method Development:
An LC-MS/MS method involves coupling an HPLC system to a tandem mass spectrometer. The separation is typically performed using a reversed-phase column. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity.
For the analysis of tryptophan and its metabolites, including 5-HTP, LC-MS/MS methods have been developed and validated. nih.govnih.gov These methods typically use electrospray ionization (ESI) in the positive ion mode. nih.gov The development of an MRM method requires the optimization of precursor and product ion transitions, as well as collision energy and other source parameters for each analyte. mdpi.com
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites and can be used for quantification with high selectivity. walshmedicalmedia.commdpi.com
A study developing an LC-MS/MS method for five tryptophan metabolites reported a run time of 7 minutes with satisfactory separation. nih.gov The method was validated for linearity (R² > 0.995), accuracy, and precision. nih.gov
A hypothetical data table for an LC-MS/MS method for 2-Hydroxy L-Tryptophan is shown below. The MRM transitions are hypothetical and would need to be determined experimentally.
| Parameter | Value |
| LC Column | Synergi Polar-RP, 100 x 2 mm, 4 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) (hypothetical) | 221.1 |
| Product Ion (m/z) (hypothetical) | 162.1 |
| Collision Energy (eV) (hypothetical) | 15 |
Spectroscopic and Spectrophotometric Methodologies in Research
Spectroscopic methods provide alternative and often complementary approaches for the detection and quantification of tryptophan derivatives.
UV-Vis Spectroscopy for Detection and Quantification
UV-Vis spectroscopy is a straightforward and widely accessible technique for the quantification of compounds that absorb ultraviolet or visible light. Tryptophan and its hydroxylated derivatives possess a chromophoric indole (B1671886) ring, making them suitable for UV-Vis analysis.
Spectral Properties and Quantification:
5-Hydroxytryptophan (B29612) (5-HTP) exhibits absorption maxima at approximately 209 nm and 275 nm. caymanchem.com The absorbance at 275 nm is commonly used for quantification. asianpubs.org It is anticipated that this compound would also have a primary absorption peak in a similar region due to its indole structure, although the exact wavelength may differ slightly due to the position of the hydroxyl group.
A study comparing cyclic voltammetry with UV-Vis spectroscopy for the detection of 5-HTP in capsules found that both methods provided linear responses over a concentration range of 50 to 150 mg per 25 mL. rsc.org However, for accurate quantification using UV-Vis spectroscopy, filtration of excipients was necessary to obtain a stable response. rsc.org
A hypothetical data table for UV-Vis spectroscopic analysis is provided below.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~275 nm (hypothetical for 2-Hydroxy L-Tryptophan) |
| Solvent | Water or buffer |
| Linear Range (hypothetical) | 1-100 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
Fluorescence Spectroscopy in the Study of Tryptophan Derivatives
Fluorescence spectroscopy is an exceptionally sensitive technique for studying tryptophan and its derivatives. The indole ring of tryptophan is naturally fluorescent, and changes in its chemical environment or structure can significantly alter its fluorescence properties. nih.gov
Fluorescence Characteristics and Applications:
The hydroxylation of tryptophan at the 5-position to form 5-HTP results in a significant increase in fluorescence intensity. nih.gov This property has been exploited to develop a continuous fluorometric assay for tryptophan hydroxylase activity, where the formation of 5-HTP is monitored by exciting the reaction mixture at 300 nm and measuring the increase in emission. nih.gov
In strongly acidic solutions, serotonin (B10506) (a downstream metabolite of 5-HTP) exhibits a characteristic green fluorescence with an emission peak around 550 nm, which is attributed to an excited-state protonation event. pnas.org This large Stokes shift allows for highly selective detection. pnas.org It is plausible that 2-Hydroxy L-Tryptophan could also exhibit interesting fluorescence properties that could be leveraged for its detection and quantification. The fluorescence emission spectra of tryptophan derivatives can be influenced by the polarity of the solvent and the pH of the solution. tandfonline.com
A hypothetical data table for fluorescence spectroscopic analysis is presented below.
| Parameter | Value |
| Excitation Wavelength (λex) | ~280-300 nm (hypothetical) |
| Emission Wavelength (λem) | To be determined experimentally |
| Quantum Yield | To be determined experimentally |
| Solvent/Matrix | Aqueous buffer |
Isotopic Labeling and Tracing Techniques in Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to track the passage of a molecule through a reaction or a metabolic pathway. wikipedia.org By replacing one or more atoms of this compound with their heavier, non-radioactive (stable) or radioactive isotopes, the compound becomes a tracer. wikipedia.org This "labeled" molecule is chemically identical to its unlabeled counterpart but distinguishable by analytical instruments such as mass spectrometers or scintillation counters. This allows for precise tracking of its metabolic fate in complex biological matrices.
The choice of isotope depends on the research question. Stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly used for metabolic flux analysis as they are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Radioactive isotopes, or radionuclides, such as Tritium (³H) and Carbon-14 (¹⁴C), are utilized in radiometric assays to measure the rates of metabolic conversions with high sensitivity. scripps.edu
Metabolic Flux Analysis (MFA) is a key methodology for quantifying the rates (fluxes) of metabolic reactions in a biological system at steady state. nih.gov The introduction of a stable isotope-labeled substrate, such as ¹³C- or ¹⁵N-labeled 2-Hydroxy L-Tryptophan, allows for the tracing of its atoms through metabolic pathways. nih.gov As the labeled compound is metabolized, the isotopic label is incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the relative and absolute fluxes through various metabolic routes can be determined. nih.gov
For instance, if 2-Hydroxy L-Tryptophan were to be metabolized through a specific pathway, the pattern of isotopic labeling in the resulting products would reveal the activity of that pathway. This approach has been extensively used to study the biosynthesis and catabolism of the parent amino acid, L-tryptophan. nih.gov
A hypothetical experimental design to study the metabolic flux of 2-Hydroxy L-Tryptophan could involve synthesizing a ¹³C-labeled version of the molecule. The table below illustrates the kind of isotopologues that could be used.
| Labeled Compound | Isotopic Purity (%) | Potential Application in Metabolic Flux Analysis |
| [¹³C₁₁]-2-Hydroxy L-Tryptophan | >99 | Tracing the entire carbon skeleton of the molecule. |
| [¹⁵N₂]-2-Hydroxy L-Tryptophan | >99 | Elucidating pathways involving the amino and indole nitrogen atoms. |
| [²H₅]-2-Hydroxy L-Tryptophan | >98 | Studying reactions involving C-H bond cleavage. |
This table is illustrative and shows potential stable isotope-labeled versions of 2-Hydroxy L-Tryptophan that could be synthesized for metabolic flux analysis, based on commercially available labeled L-Tryptophan. schd-shimadzu.comisotope.com
The data obtained from such an experiment would allow researchers to construct a metabolic map and quantify the flow of metabolites, providing a detailed picture of the compound's role in cellular metabolism. The table below presents a hypothetical example of the kind of data that would be generated from an LC-MS analysis in a metabolic flux experiment.
| Metabolite | Retention Time (min) | Mass-to-Charge Ratio (m/z) of Unlabeled Metabolite | Observed m/z of Labeled Metabolite | Isotopic Enrichment (%) | Inferred Pathway |
| Putative Metabolite A | 3.5 | 150.05 | 152.05 | 45 | Pathway X |
| Putative Metabolite B | 5.2 | 210.10 | 212.10 | 78 | Pathway Y |
| Putative Metabolite C | 7.8 | 180.08 | 182.08 | 22 | Pathway Z |
This table illustrates the type of data generated from a metabolic flux analysis experiment using a stable isotope-labeled compound. The observed shift in mass-to-charge ratio and the calculated isotopic enrichment would indicate the incorporation of the labeled atoms into downstream metabolites.
Radiometric methods offer exceptional sensitivity for tracing the biotransformation of a compound. By using a radiolabeled version of this compound, such as one containing ¹⁴C or ³H, its metabolic conversion can be tracked even at very low concentrations. scripps.edu These methods are particularly useful for determining the rate of a metabolic reaction and for identifying all metabolites, including those present in trace amounts.
The general approach involves administering the radiolabeled compound to a biological system (e.g., cell culture, tissue homogenate, or in vivo model) and then separating and quantifying the radioactivity in the parent compound and its metabolites over time. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector are commonly employed for this purpose.
A study on the biotransformation of 5-(2-[¹⁸F]-Fluoroethoxy)-L-Tryptophan, a derivative of 5-hydroxytryptophan, utilized a radiolabeling approach to investigate its potential as a PET imaging agent for tumors. snmjournals.orgresearchgate.net This highlights how radiometric methods are crucial in the development of diagnostic tools. While no such studies have been published for 2-Hydroxy L-Tryptophan, a similar approach could be envisioned. The table below outlines some common radioisotopes and their properties relevant for tracing biotransformations.
| Radioisotope | Half-life | Emission Type | Typical Application in Biotransformation Studies |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | Tracing the carbon backbone of a molecule through metabolic pathways. |
| Tritium (³H) | 12.32 years | Beta (β⁻) | Labeling specific positions in a molecule to study reactions involving hydrogen transfer. scripps.edu |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | Positron Emission Tomography (PET) imaging to visualize metabolic processes in vivo. snmjournals.org |
This table summarizes the properties of common radioisotopes used in biotransformation studies and their typical applications.
The detailed findings from these advanced analytical methods would be instrumental in building a comprehensive metabolic profile of this compound, paving the way for a deeper understanding of its physiological or pharmacological effects.
Biochemical Roles and Biosynthetic Intermediacy of 2 Hydroxy L Tryptophan in Non Mammalian Systems
Participation in Secondary Metabolite Biosynthesis in Microorganisms (e.g., Streptomyces strains)
The amino acid L-tryptophan serves as a crucial building block for a vast array of secondary metabolites in microorganisms, particularly within the phylum Actinobacteria, which includes the genus Streptomyces. nih.gov These bacteria are prolific producers of biologically active compounds, many of which have applications in medicine. In these complex biosynthetic pathways, L-tryptophan often undergoes various enzymatic modifications, including hydroxylation, to form unique precursors for assembly into the final natural product. One such key intermediate is β-hydroxytryptophan, which plays a pivotal role in the formation of specific families of antibiotics. plos.orgnih.gov
2-Hydroxy-L-tryptophan, more specifically its stereoisomer (2S,3S)-β-hydroxytryptophan, is a critical intermediate in the biosynthesis of the quinomycin (B1172624) family of antibiotics, such as echinomycin (B1671085). plos.orgnih.gov These antibiotics are characterized by their bicyclic depsipeptide core, which is decorated with two quinoxaline (B1680401) chromophores. The formation of these chromophores, specifically Quinoxaline-2-carboxylic acid (QXC), originates from L-tryptophan. nih.gov
In vitro studies on the echinomycin biosynthesis pathway in Streptomyces griseovariabilis have elucidated the precise steps involving this hydroxylated intermediate. plos.orgnih.gov The process begins when L-tryptophan is loaded onto a non-ribosomal peptide synthetase (NRPS) enzyme, Qui18, a step that requires the assistance of an MbtH-like protein, Qui5. plos.orgnih.gov Once tethered to the NRPS, the L-tryptophan residue is hydroxylated at the β-carbon position by a cytochrome P450-dependent hydroxylase, Qui15, to produce (2S,3S)-β-hydroxytryptophanyl-S-PCP. plos.orgnih.gov This enzyme is highly specific, as it only acts on the NRPS-bound tryptophan and is inactive on free L-tryptophan. nih.gov The hydroxylated tryptophan is subsequently released from the NRPS by a Type II thioesterase (Qui14) to yield free (2S,3S)-β-hydroxytryptophan. plos.orgnih.gov
This free intermediate is then acted upon by tryptophan 2,3-dioxygenase (TDO), which catalyzes the oxidative opening of the indole (B1671886) ring to form N-formyl-β-hydroxykynurenine, a downstream precursor to the QXC moiety. plos.orgnih.gov
| Enzyme/Protein | Gene | Function in Echinomycin Biosynthesis |
| MbtH-like Protein | qui5 | Assists in loading L-tryptophan onto the NRPS. plos.orgnih.gov |
| NRPS (A-T didomain) | qui18 | Activates and tethers L-tryptophan as a thioester. plos.orgnih.gov |
| Cytochrome P450 Hydroxylase | qui15 | Hydroxylates NRPS-bound L-tryptophan to form (2S,3S)-β-hydroxytryptophanyl-S-PCP. plos.orgnih.gov |
| Type II Thioesterase | qui14 | Releases the hydroxylated intermediate to yield free (2S,3S)-β-hydroxytryptophan. plos.orgnih.gov |
| Tryptophan 2,3-dioxygenase | qui17 | Catalyzes the oxidative ring opening of (2S,3S)-β-hydroxytryptophan. plos.orgnih.gov |
The biosynthetic pathway of the quinomycin family provides a direct link between 2-hydroxy-L-tryptophan and the formation of quinoxaline derivatives. nih.gov Quinoxaline-2-carboxylic acid (QXC) is a heterocyclic moiety that is a defining feature of quinomycins like echinomycin and triostin (B1172060) A, contributing significantly to their bioactivity. plos.orgnih.gov The entire biosynthetic route to QXC starts with L-tryptophan and proceeds through the critical (2S,3S)-β-hydroxytryptophan intermediate as detailed above. plos.orgnih.gov The subsequent enzymatic steps transform N-formyl-β-hydroxykynurenine into the final quinoxaline chromophore before its incorporation into the antibiotic structure. Quinoxalines are a class of N-heterocyclic compounds recognized for a wide range of pharmacological effects. nih.gov
While quinoline (B57606) derivatives are also important pharmacophores, their biosynthetic connection to 2-hydroxy-L-tryptophan is less direct in this context. nih.gov The quinomycin pathway specifically generates a quinoxaline ring system. nih.gov However, the broader metabolism of tryptophan can lead to various heterocyclic structures, and the enzymatic toolkits found in microorganisms like Streptomyces highlight the diverse chemical possibilities originating from this single amino acid. nih.gov
Comparative Biochemical Analysis of Tryptophan Metabolism across Diverse Biological Systems (Excluding Human Clinical)
Tryptophan is an essential amino acid for animals, which must acquire it from their diet, whereas plants, fungi, and many bacteria can synthesize it de novo from chorismate. nih.govnih.gov The subsequent metabolic fate of tryptophan varies significantly across these biological kingdoms, leading to a diverse array of bioactive molecules. nih.gov
| Organism Group | Primary Tryptophan Metabolic Pathways | Key Enzymes & Intermediates | Major Products |
| Mammals | Kynurenine (B1673888) Pathway; Serotonin (B10506) Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO); Tryptophan Hydroxylase (TPH) | Kynurenine, Quinolinic Acid; Serotonin, Melatonin (B1676174) nih.govnih.gov |
| Plants | Auxin Biosynthesis; Indole Glucosinolates; Phytoalexins | TAA family (aminotransferases), YUC family (flavin monooxygenases) | Indole-3-acetic acid (auxin) nih.govnih.gov |
| Bacteria (General) | Indole Derivatives; Kynurenine Pathway; Auxin Biosynthesis (in plant-associated species) | Tryptophanase; TDO, IDO; Tryptophan-2-monooxygenase | Indole, Tryptamine; Kynurenine; Indole-3-acetic acid nih.govnih.gov |
| Microorganisms (Streptomyces) | Secondary Metabolite Biosynthesis (e.g., Quinomycins) | P450 Hydroxylases, NRPS | (2S,3S)-β-hydroxytryptophan, Quinoxaline-2-carboxylic acid plos.orgnih.gov |
| Aquatic Species (e.g., Teleost Fish) | Kynurenine Pathway; Serotonin Pathway | IDO; TPH | Kynurenine; Serotonin nih.gov |
In mammals, the vast majority of dietary tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govnih.gov A much smaller fraction is converted to serotonin and melatonin via the intermediate 5-hydroxytryptophan (B29612) (5-HTP). nih.govmdpi.com
In contrast, plants primarily use tryptophan as a precursor for the synthesis of the hormone auxin (IAA), a process essential for nearly every aspect of their growth and development. nih.gov The main plant pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) and then to IAA. nih.gov
Microorganisms display the most diverse metabolism of tryptophan. Commensal gut microbes can convert tryptophan into various indole derivatives, which act as signaling molecules. nih.gov Pathogenic and symbiotic bacteria often possess pathways to produce auxin. nih.gov Furthermore, bacteria, particularly Streptomyces, utilize modified tryptophan derivatives like 2-hydroxy-L-tryptophan to build complex secondary metabolites that are not typically found in plants or animals. nih.govplos.org
Significant differences also exist among animal species. For instance, many aquatic species like teleost fish have little or no albumin in their plasma, meaning tryptophan is mostly unbound and more readily available to tissues compared to mammals, where it is largely albumin-bound. nih.gov This can influence the flux through different metabolic pathways. nih.gov The relative activities and regulation of enzymes like IDO also show considerable variation across species. nih.gov
Computational and Theoretical Chemistry Studies of 2 Hydroxy L Tryptophan Hydrochloride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic landscape of molecules. nih.govwikipedia.orgebi.ac.uk While detailed research articles focusing specifically on the quantum chemical calculations of 2-Hydroxy L-Tryptophan Hydrochloride are not prominent in the public domain, computed property data for the base compound, 2-hydroxy-L-tryptophan, is available through chemical databases. rcsb.org
These calculations provide optimized molecular geometries and key electronic descriptors. The methods, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, are standard for determining molecular properties. nih.govresearchgate.net For related molecules like L-tryptophan, these computational approaches have been successfully used to analyze molecular structure, stabilization energies, and chemically reactive regions. researchgate.net
Table 1: Computed Properties for 2-Hydroxy-L-tryptophan This interactive table summarizes key properties computed for 2-hydroxy-L-tryptophan.
| Property | Value | Source |
| Molecular Formula | C11H12N2O3 | PubChem rcsb.org |
| Molecular Weight | 220.22 g/mol | PubChem rcsb.org |
| Exact Mass | 220.08479225 Da | PubChem rcsb.org |
| Topological Polar Surface Area | 99.3 Ų | PubChem rcsb.org |
| Heavy Atom Count | 16 | PubChem rcsb.org |
| Formal Charge | 0 | PubChem rcsb.org |
| Complexity | 272 | PubChem rcsb.org |
| Rotatable Bond Count | 3 | PubChem rcsb.org |
| Hydrogen Bond Donor Count | 4 | PubChem rcsb.org |
| Hydrogen Bond Acceptor Count | 4 | PubChem rcsb.org |
Note: Data is for the base compound, not the hydrochloride salt. Data computed by PubChem 2.2. rcsb.org
Molecular Dynamics Simulations of Interactions with Proteins and Enzymes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org These simulations provide valuable insights into how a ligand, such as this compound, might interact with biological macromolecules like proteins and enzymes.
A search of the scientific literature and protein databases reveals the presence of 2-hydroxy-L-tryptophan as a ligand (ligand code: TRO) in the crystal structure of the N-terminal domains of bacteriophage minor coat protein g3p, deposited in the Protein Data Bank (PDB) with the accession code 1G3P. rcsb.orgnih.govebi.ac.uk The primary publication for this structure, "The structural basis of phage display elucidated by the crystal structure of the N-terminal domains of g3p," notes the presence of an oxidized tryptophan residue. nih.govproteopedia.org This suggests that the 2-hydroxy-L-tryptophan in the crystal structure is likely the result of an oxidative modification of a tryptophan residue within the protein rather than an intentionally co-crystallized ligand for a binding study.
Spectroscopic Property Predictions and Validation (e.g., Infrared and Raman Spectra)
Theoretical calculations can predict vibrational spectra, such as Infrared (IR) and Raman spectra, which serve as a molecular "fingerprint." These predicted spectra can be compared with experimental data to validate the computational model and aid in the assignment of vibrational modes. cam.ac.uk
For the parent compound, L-tryptophan, DFT calculations have been employed to predict its vibrational wavenumbers, which are then compared with experimental FT-IR and Raman spectra to assign the observed bands. nih.govcam.ac.uk Such studies help to understand how the molecule's structure, including the conformation of its side chain and the interactions of its carboxylate and amino groups, influences its spectroscopic features. cam.ac.ukyeastgenome.org For instance, the Raman bands around 880 cm⁻¹ and 1360 cm⁻¹ in tryptophan are known to be sensitive to the hydrogen bonding environment and hydrophobicity of the indole (B1671886) ring. schrodinger.com
However, specific studies presenting the predicted and experimentally validated IR and Raman spectra for this compound were not identified in the reviewed literature. The general methodology involves optimizing the molecular geometry using a quantum chemical method (like DFT) and then calculating the vibrational frequencies and intensities. researchgate.netcam.ac.uk The accuracy of these predictions is often improved by applying scaling factors to the calculated frequencies to better match experimental results. cam.ac.uk
Future Directions and Emerging Research Avenues for 2 Hydroxy L Tryptophan Hydrochloride
Development of Novel Synthetic Biocatalysts and Pathways
The biosynthesis of hydroxylated tryptophan derivatives, particularly 5-hydroxytryptophan (B29612) (5-HTP), has been a significant area of research, offering a blueprint for the future development of biocatalysts for 2-Hydroxy L-Tryptophan. The enzymatic production of these compounds presents a more sustainable and specific alternative to chemical synthesis.
Current research in the broader field of tryptophan hydroxylation has heavily focused on the engineering of enzymes like tryptophan hydroxylases (TPHs) and phenylalanine hydroxylases (PAHs). researchgate.net These enzymes, often dependent on cofactors like tetrahydrobiopterin (B1682763) (BH4), are responsible for the regioselective hydroxylation of the tryptophan indole (B1671886) ring. nih.gov Strategies such as rational design, semi-rational design (e.g., active site saturation testing), and directed evolution have been successfully employed to enhance the catalytic efficiency, thermostability, and substrate specificity of these enzymes for producing 5-HTP. nih.govfrontiersin.orgnih.gov
A significant breakthrough has been the discovery of a novel class of heme-dependent tryptophan hydroxylases in bacteria. These enzymes exhibit the ability to hydroxylate the tryptophan indole ring at various positions, opening up new possibilities for producing a range of hydroxylated tryptophan isomers, potentially including 2-Hydroxy L-Tryptophan. nih.gov
Future research will likely focus on adapting these existing biocatalytic strategies specifically for the synthesis of 2-Hydroxy L-Tryptophan. This will involve:
Enzyme Prospecting and Engineering: Screening microbial genomes for novel hydroxylases with activity towards the 2-position of the tryptophan indole ring. Subsequently, protein engineering techniques can be applied to optimize these enzymes for high-yield production.
Pathway Construction: Assembling novel biosynthetic pathways in microbial hosts like Escherichia coli. This involves not only expressing the engineered hydroxylase but also ensuring a sufficient supply of the precursor L-tryptophan and the necessary cofactors, such as through the engineering of cofactor regeneration systems. mdpi.comnih.gov
The development of robust and efficient biocatalytic systems will be a cornerstone for enabling further research into the properties and applications of 2-Hydroxy L-Tryptophan Hydrochloride.
Advanced Analytical Platform Development for Complex Mixture Analysis
The accurate detection and quantification of this compound within complex biological matrices is crucial for understanding its metabolic role. While no specific analytical platforms for this compound are widely reported, the extensive research on the analysis of tryptophan and its other hydroxylated isomers provides a solid foundation for future development.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (LC-MS/MS), stands out as the most promising technique. researchgate.netmetwarebio.com This method offers the high sensitivity and specificity required to distinguish and quantify isomers within a complex mixture.
Key areas for future development in analytical platforms for this compound include:
Chromatographic Method Optimization: Developing specific HPLC methods to achieve baseline separation of 2-Hydroxy L-Tryptophan from its isomers, such as 5-hydroxytryptophan and other tryptophan metabolites. This will involve careful selection of stationary phases (e.g., C18, chiral columns) and mobile phase compositions. nih.govnih.gov The use of two-dimensional HPLC (2D-HPLC) could also provide enhanced resolution for particularly complex samples. nih.gov
Mass Spectrometry Fragmentation Studies: Characterizing the specific fragmentation patterns of 2-Hydroxy L-Tryptophan under different ionization conditions in a mass spectrometer. This is essential for developing highly selective and sensitive targeted quantification methods, such as multiple reaction monitoring (MRM). nih.gov
High-Throughput Platforms: Creating rapid and robust analytical methods suitable for high-throughput screening, which will be necessary for analyzing large numbers of samples in metabolomics studies and for screening engineered biocatalysts.
The establishment of validated and sensitive analytical platforms will be a critical enabler for all other areas of research into this compound.
Exploration of Uncharted Metabolic Pathways in Diverse Organisms
The metabolic fate of 2-Hydroxy L-Tryptophan remains largely uncharted territory. While the major metabolic pathways of tryptophan, including the kynurenine (B1673888), serotonin (B10506), and indole pathways, are well-documented, the specific enzymes and reactions involved in the synthesis and degradation of the 2-hydroxy isomer are yet to be elucidated. metwarebio.comresearchgate.netresearchgate.net
Future research in this area will likely mirror the approaches used to uncover other microbial metabolic pathways:
Microbial Bioprospecting: Screening diverse microbial environments, from soil and marine ecosystems to the gut microbiome, for organisms capable of producing or metabolizing 2-Hydroxy L-Tryptophan. Actinomycetes, known for producing a vast array of secondary metabolites, could be a particularly promising source of novel tryptophan-modifying enzymes. nih.govnih.gov
Functional Metagenomics: This powerful technique can be used to screen environmental DNA for genes encoding enzymes with the desired activity, bypassing the need to culture individual microbial species.
Tracer Studies: Utilizing isotopically labeled 2-Hydroxy L-Tryptophan to trace its metabolic conversion in various organisms and cell cultures. This will help to identify downstream metabolites and piece together the metabolic pathway.
The discovery of novel metabolic pathways involving 2-Hydroxy L-Tryptophan could reveal new biological functions and interactions, both within the producing organism and in its interactions with its environment or host. The recent identification of a new family of bacterial tryptophan hydroxylases with the ability to hydroxylate different positions on the indole ring suggests that such pathways exist and await discovery. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-Hydroxy L-Tryptophan Hydrochloride?
- Methodology : Synthesis typically involves reacting L-Tryptophan with hydrochloric acid under controlled conditions. For example, L-Tryptophan hydrochloride crystals can be grown via progressive evaporation by dissolving L-Tryptophan in 1 N HCl, followed by slow evaporation to induce crystallization . Purification steps include recrystallization in aqueous HCl and validation via sulfate and ammonium tests (e.g., using 0.005 mol/L sulfuric acid VS for sulfate quantification) .
Q. How can researchers validate the purity of this compound?
- Methodology : Purity analysis involves:
- Heavy metal testing : Use Method 4 (e.g., USP guidelines) with a 1.0 g sample, comparing against standard thresholds .
- Chromatography : HPLC with a C18 column, mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile), and UV detection at 280 nm .
- Spectrophotometry : Measure absorbance in the UV-Vis range to detect impurities or degradation products .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of HCl vapors during synthesis .
- Store in airtight containers away from moisture and light to prevent degradation .
Advanced Research Questions
Q. How do nonlinear optical (NLO) properties of this compound influence its potential in optoelectronic applications?
- Methodology :
- Experimental design : Grow single crystals via slow evaporation, and characterize using powder Second Harmonic Generation (SHG) to quantify NLO efficiency .
- Computational analysis : Perform HOMO-LUMO gap calculations (e.g., DFT at B3LYP/6-311G** level) to correlate electronic structure with optical properties .
Q. What experimental strategies resolve contradictions in serotonin pathway modulation studies involving this compound?
- Methodology :
- In vitro assays : Use serotonin receptor-transfected HEK293 cells to measure cAMP levels post-treatment, comparing results across multiple cell lines .
- Metabolite tracking : Employ LC-MS/MS to quantify 5-hydroxytryptophan (5-HTP) and serotonin in brain homogenates, ensuring pH stabilization to prevent degradation .
Q. How can researchers optimize crystallization conditions to enhance crystal quality for X-ray diffraction studies?
- Methodology :
- Parameter variation : Test pH (1.5–3.0), temperature (25–40°C), and evaporation rates to optimize monoclinic P21 crystal growth .
- Additive screening : Introduce trace additives (e.g., 0.1% polyethylene glycol) to reduce defects and improve diffraction resolution .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in neuropharmacological studies?
- Methodology :
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 10–100 µM doses) to assess significance (p < 0.05) .
Q. How should researchers address discrepancies in UV-Vis spectral data for this compound?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
